Oxaliplatin - 61825-94-3

Oxaliplatin

Catalog Number: EVT-277937
CAS Number: 61825-94-3
Molecular Formula: C8H14N2O4Pt
Molecular Weight: 397.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Oxaliplatin, chemically known as platinum, is a platinum-based antineoplastic agent belonging to the class of alkylating agents. [] It is a third-generation platinum compound primarily used in the treatment of metastatic colorectal carcinoma in combination with fluoropyrimidines. [] Oxaliplatin exerts its antitumor activity primarily by forming platinum-DNA adducts, leading to cell cycle arrest and apoptosis. [, ]

Future Directions
  • Developing strategies to overcome chemoresistance: This includes identifying biomarkers for predicting response to oxaliplatin and developing novel therapeutic approaches to target resistant tumors. [, ]
  • Finding effective treatments for oxaliplatin-induced peripheral neuropathy: This involves a better understanding of the mechanisms underlying nerve damage and developing targeted therapies to prevent or treat this debilitating side effect. [, , ]
  • Exploring the potential of oxaliplatin in combination therapies: This includes investigating its use with immunotherapy, targeted therapies, and other emerging cancer treatments. []
  • Optimizing oxaliplatin delivery systems: This involves developing nanoformulations or other delivery strategies to improve drug efficacy and reduce toxicity. []

Cisplatin

Compound Description: Cisplatin (cis-[Pt(NH3)2Cl2]) is a platinum-based chemotherapy drug used to treat various cancers, including testicular, ovarian, and lung cancers. It works by binding to and crosslinking DNA, leading to cell cycle arrest and apoptosis. []

Carboplatin

Compound Description: Carboplatin (cis-diammine(1,1-cyclobutanedicarboxylato)platinum(II)) is another platinum-based chemotherapy drug used to treat a variety of cancers, including ovarian, lung, and head and neck cancers. Similar to cisplatin, it acts by forming platinum-DNA adducts, disrupting DNA replication and inducing apoptosis. []

Nedaplatin

Compound Description: Nedaplatin (cis-diammine(glycolato)platinum(II)) is a second-generation platinum-based chemotherapy drug primarily used in the treatment of various cancers, including lung, esophageal, and head and neck cancers. It exerts its anticancer effect by binding to DNA, forming DNA adducts that inhibit DNA replication and trigger cell death. []

5-Fluorouracil (5-FU)

Compound Description: 5-Fluorouracil (5-FU) is a pyrimidine analog antimetabolite drug widely used in cancer treatment. It acts by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis, ultimately leading to cell death. [, , ]

Relevance: 5-FU is a key component of combination chemotherapy regimens, such as FOLFOX (5-fluorouracil, leucovorin, and oxaliplatin), commonly used in colorectal cancer treatment. [, , ] The combination of 5-FU and oxaliplatin has shown synergistic antitumor activity. [, ] This synergistic effect is attributed to their complementary mechanisms of action, where 5-FU primarily targets DNA synthesis and oxaliplatin induces DNA damage. [, , ]

Leucovorin

Compound Description: Leucovorin, also known as folinic acid, is a reduced folate used to enhance the cytotoxic effects of 5-FU. It bypasses the metabolic block caused by 5-FU, leading to increased intracellular levels of active metabolites that further inhibit DNA synthesis. []

Relevance: Leucovorin is often used in combination with 5-FU and oxaliplatin in the FOLFOX regimen for treating colorectal cancer. [, , ] It potentiates the cytotoxic effects of 5-FU, contributing to the overall efficacy of the combination regimen. []

Irinotecan

Compound Description: Irinotecan is a topoisomerase I inhibitor used in the treatment of various cancers, including colorectal and lung cancers. It works by inhibiting the activity of topoisomerase I, an enzyme essential for DNA replication and repair, leading to DNA damage and cell death. [, ]

ZD6474 (Vandetanib)

Compound Description: ZD6474 (Vandetanib) is a small molecule tyrosine kinase inhibitor that targets vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and RET tyrosine kinases. It inhibits tumor growth and angiogenesis by blocking signaling pathways involved in cell proliferation and survival. []

Relevance: A preclinical study investigated the sequence-dependent interactions between ZD6474 and oxaliplatin in colon cancer cell lines. [] The study revealed a synergistic antiproliferative effect when oxaliplatin was administered before ZD6474. [] Notably, the synergistic sequence was associated with a reduction in pro-survival pathways, such as EGFR, AKT, and ERK signaling, highlighting a potential mechanism for enhancing oxaliplatin sensitivity. []

MS-275 (Entinostat)

Compound Description: MS-275 (Entinostat) is a benzamide-based histone deacetylase inhibitor (HDACi) that selectively inhibits class I HDACs. It inhibits cancer cell proliferation and induces apoptosis by modulating gene expression involved in cell cycle regulation and apoptosis. []

Relevance: Research has shown that MS-275 can prevent chronic oxaliplatin-induced peripheral neuropathy (OIPN), a common dose-limiting side effect of oxaliplatin treatment. [] Moreover, MS-275 displayed synergistic antiproliferative effects when combined with oxaliplatin in both in vitro and in vivo models of colorectal cancer. [] The study suggests that combining oxaliplatin with MS-275 could be a promising strategy to enhance the anticancer efficacy of oxaliplatin while mitigating its neurotoxic effects. []

Alpha-Lipoic Acid (ALA)

Compound Description: Alpha-lipoic acid (ALA) is a naturally occurring antioxidant that plays a role in cellular energy production. It acts as a cofactor for mitochondrial enzymes involved in glucose metabolism and also exhibits antioxidant properties by scavenging free radicals. []

Relevance: ALA has shown protective effects against oxaliplatin-induced peripheral neuropathy (OPN) in a zebrafish model. [] The study found that ALA treatment improved nerve regeneration and synapse formation in zebrafish treated with oxaliplatin, suggesting its potential as a therapeutic agent for mitigating oxaliplatin-induced neurotoxicity. []

Epalrestat (EP)

Compound Description: Epalrestat (EP) is an aldose reductase inhibitor used for the treatment of diabetic neuropathy. It works by inhibiting the enzyme aldose reductase, which converts glucose into sorbitol. By inhibiting sorbitol accumulation in nerve cells, epalrestat is believed to prevent or delay the progression of diabetic neuropathy. []

Relevance: Similar to ALA, epalrestat demonstrated protective effects against oxaliplatin-induced peripheral neuropathy (OPN) in a zebrafish model. [] Treatment with epalrestat improved nerve regeneration and synapse formation in zebrafish exposed to oxaliplatin, suggesting its potential as a neuroprotective agent against oxaliplatin-induced neurotoxicity. []

Source and Classification

Oxaliplatin is synthesized from platinum salts and various organic ligands. It belongs to the group of platinum(II) compounds and is characterized by its ability to form DNA adducts, which are critical for its anticancer activity. Its classification as an alkylating agent underlines its mechanism of action, which involves the formation of covalent bonds with DNA.

Synthesis Analysis

Methods and Technical Details

The synthesis of oxaliplatin typically involves several key steps:

  1. Preparation of Dichlorocyclohexanediamine Platinum(II): This is achieved by reacting tetrachloroplatinic acid with trans-1R,2R-diaminocyclohexane to produce dichlorocyclohexanediamine platinum(II).
  2. Formation of Oxaliplatin: The dichloride is then reacted with potassium or sodium oxalate in an aqueous solution, usually at elevated temperatures (60-70°C), to yield oxaliplatin. This reaction may also involve the removal of silver halides if silver salts are used in the initial steps .
  3. Purification: The crude product is purified through recrystallization techniques, often involving filtration and drying under vacuum conditions to achieve high purity levels (typically above 99%) .
Molecular Structure Analysis

Structure and Data

The molecular formula of oxaliplatin is C24H38N4O4PtC_{24}H_{38N_{4}O_{4}Pt}. Its structure consists of a platinum atom coordinated with two chloride ions, a cyclohexanediamine ligand, and an oxalate group. The spatial configuration allows for effective interaction with DNA.

  • Key Structural Features:
    • Platinum Center: Central metal ion that forms coordinate covalent bonds.
    • Oxalate Ligand: Provides the ability to form stable adducts with DNA.
    • Cyclohexanediamine: A bidentate ligand that enhances the drug's hydrophobicity and steric properties.

The structural stability and reactivity of oxaliplatin are crucial for its function as a chemotherapeutic agent .

Chemical Reactions Analysis

Reactions and Technical Details

Oxaliplatin undergoes several key reactions that are essential for its anticancer activity:

  1. Formation of DNA Adducts: Upon entering the cell, oxaliplatin is activated and forms a monoadduct with DNA, primarily at the N(7) position of guanine residues. This can further lead to the formation of stable diadducts, which inhibit DNA replication and transcription .
  2. Hydrolysis: In physiological conditions, oxaliplatin can undergo hydrolysis, leading to reactive species that facilitate the formation of DNA cross-links.
  3. Interaction with Repair Mechanisms: The resulting DNA adducts are recognized differently by cellular repair mechanisms compared to those formed by cisplatin, contributing to its unique efficacy profile .
Mechanism of Action

Process and Data

The mechanism of action for oxaliplatin involves several steps:

  1. Cell Entry: Oxaliplatin enters cancer cells through passive diffusion or active transport mechanisms.
  2. Activation: Once inside, it undergoes hydrolysis to form reactive platinum species.
  3. DNA Binding: These species preferentially bind to guanine bases in DNA, forming both monoadducts and diadducts.
  4. Inhibition of Replication: The formation of these adducts prevents normal DNA replication and transcription processes, leading to cell cycle arrest and apoptosis.

Research indicates that oxaliplatin's bulky structure contributes to its ability to evade certain DNA repair pathways, making it effective against resistant cancer types .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

These properties influence its formulation in clinical settings and its behavior within biological systems .

Applications

Scientific Uses

In addition to its therapeutic applications, ongoing research explores novel derivatives of oxaliplatin that may improve efficacy or reduce side effects associated with traditional formulations .

Molecular Pharmacology of Oxaliplatin

Mechanisms of DNA Damage and Adduct Formation

Oxaliplatin exerts its cytotoxic effects primarily through the formation of irreversible platinum-DNA adducts. Following cellular uptake, the compound undergoes aquation (replacement of its oxalate ligand with water molecules), generating reactive monoaquo and diaquo derivatives that covalently bind to DNA nucleophiles. Approximately 90–95% of these adducts target the N7 position of guanine residues, forming intrastrand crosslinks (85–90%), with minor contributions from interstrand crosslinks (<5%) and DNA-protein crosslinks (<1%) [1] [6].

Structural Specificity of Platinum-DNA Crosslinking

The predominant intrastrand adducts are 1,2-GG (65–70%) and 1,2-AG (20–25%) crosslinks, where platinum bridges adjacent purine bases. These bulkier adducts induce significant helical distortion (30–35° bend toward the major groove and 55° unwinding angle), disrupting DNA replication and repair machinery [7] [9]. The alkaline comet assay quantifies oxaliplatin-induced crosslinks at 2.1–3.3 adducts/10⁶ nucleotides per µM exposure—30% lower than cisplatin but with slower repair kinetics [2].

Table 1: Comparative DNA Crosslink Formation by Platinum Agents

Adduct TypeOxaliplatin FrequencyCisplatin FrequencyBiological Consequence
GG Intrastrand65–70%60–65%Replication fork arrest
AG Intrastrand20–25%20–25%RNA polymerase inhibition
Interstrand3–5%5–8%Double-strand break generation
DNA-Protein<1%1–2%Enzyme dysfunction

Data compiled from [1] [2] [9]

Role of 1,2-Diaminocyclohexane (DACH) Ligand in Adduct Stability

The DACH carrier ligand confers unique pharmacological properties:

  • Steric Hindrance: The hydrophobic cyclohexane ring protrudes into the DNA major groove, creating steric barriers that reduce accessibility of nucleotide excision repair (NER) proteins. XPF-ERCC1 complexes exhibit 40–50% reduced binding efficiency to oxaliplatin adducts versus cisplatin [6] [9].
  • Adduct Rigidity: The constrained N–Pt–N bond angle (92°) in DACH-Pt adducts increases conformational stability, prolonging adduct half-life to >24 hours vs. 8–12 hours for cisplatin [7] [10].
  • Mismatch Repair Evasion: Unlike cisplatin adducts, oxaliplatin’s DACH-Pt-GG structures are poorly recognized by hMutSα (MSH2/MLH1), preventing error-prone repair that triggers apoptosis in cisplatin-treated cells. This explains activity in mismatch repair-deficient tumors [7] [9].

Comparative Analysis with Cisplatin and Carboplatin Adducts

Key distinctions underlie oxaliplatin’s unique antitumor spectrum:

  • Adduct Recognition: Cisplatin adducts strongly recruit HMG-domain proteins (e.g., HMGB1), which shield lesions from NER but facilitate cytotoxicity. Oxaliplatin adducts show 60% lower HMGB1 affinity [9].
  • Repair Efficiency: ERCC1-mediated NER repairs cisplatin adducts 3.5-fold more efficiently than oxaliplatin adducts. Tumors overexpressing ERCC1 exhibit 8.3-fold higher resistance to cisplatin but only 2.1-fold resistance to oxaliplatin [6] [8].
  • Translesion Synthesis: DNA polymerase η bypasses oxaliplatin adducts at 45% efficiency vs. 15% for cisplatin, reducing replication stress but enhancing mutagenicity [9].

Transcriptional and Replicational Inhibition Pathways

RNA Polymerase Arrest Mechanisms

Oxaliplatin adducts block transcriptional elongation through three mechanisms:

  • Steric Blockade: Bulky DACH-Pt-GG adducts physically occlude RNA polymerase II (Pol II) progression, with 50% inhibitory concentrations (IC₅₀) of 2.1 µM in nuclear run-on assays [4].
  • Transcription Factor Interference: Platinum adducts sequester specificity protein 1 (Sp1), reducing its binding to GC-rich promoters by 70–80% within 4 hours of exposure [4].
  • Pol II Inactivation: The carboxyl-terminal domain (CTD) of Pol II is hyperphosphorylated at Ser2/Ser5 residues upon DNA damage, stalling the enzyme complex. Oxaliplatin induces 3.2-fold more persistent stalls than carboplatin [4].

Impact on Nucleosomal DNA Accessibility

Nucleosome-bound platinum adducts exhibit differential repair:

  • Nucleosome Core Particles: Histone octamers shield DNA, reducing oxaliplatin adduct formation by 40% in linker regions vs. nucleosome cores. However, core-localized adducts show 50% slower repair due to restricted NER enzyme access [4].
  • Chromatin Remodeling: SWI/SNF complexes displace nucleosomes adjacent to adducts, increasing repair efficiency 2.5-fold. Oxaliplatin-treated cells show delayed recruitment of BRG1 ATPase compared to cisplatin (60 vs. 30 minutes) [4].

Immunogenic Cell Death Induction

Toll-Like Receptor 4 (TLR4) Activation and Dendritic Cell Interaction

Oxaliplatin uniquely induces immunogenic cell death (ICD) characterized by:

  • Calreticulin Exposure: Within 4–6 hours, oxaliplatin triggers endoplasmic reticulum (ER) stress-mediated translocation of calreticulin to the plasma membrane, increasing phagocytosis by dendritic cells (DCs) 4.5-fold [3] [5].
  • HMGB1 Release: Dying cells secrete high-mobility group box 1 (HMGB1), which binds TLR4 on DCs, promoting antigen cross-presentation. Plasma HMGB1 rises 1.6–2.1-fold during oxaliplatin therapy in responders [5].
  • TLR4 Dependence: Patients with TLR4 loss-of-function mutations (Asp299Gly) exhibit 3.8-month shorter progression-free survival than wild-type counterparts during oxaliplatin therapy [3] [5].

Table 2: Immunogenic Signaling Molecules in Oxaliplatin-Treated Cells

Damage-Associated Molecular Pattern (DAMP)Induction MechanismReceptorDownstream Effect
Surface-exposed calreticulinPERK-dependent ER stressCD91Phagocyte recruitment
Extracellular ATPPannexin-1 channel releaseP2RX7NLRP3 inflammasome activation
Secreted HMGB1Passive release from necrotic nucleiTLR4DC maturation & IL-12 production
Type I interferonscGAS-STING pathway activationIFNARCXCL10 chemokine expression

Data from [3] [5] [10]

Interferon γ Production and T-Cell Response Modulation

Oxaliplatin-primed immunity enhances adaptive responses:

  • CD8⁺ T-Cell Priming: DCs exposed to oxaliplatin-killed tumor cells induce 3.1-fold more tumor-specific CD8⁺ T cells than cisplatin-treated counterparts in murine models [3].
  • IFNγ Secretion: Tumor-infiltrating T cells increase IFNγ production by 70–90%, which upregulates MHC-I expression on tumor cells, enhancing immune recognition [5].
  • Abscopal Effects: Radiation combined with oxaliplatin generates systemic antitumor immunity, with 30% reduction in non-targeted metastases in rectal cancer patients showing elevated HMGB1 during neoadjuvant therapy [5].

Table 3: Key Pharmacogenetic Determinants of Oxaliplatin Response

Gene/ProteinFunctionImpact on Oxaliplatin Efficacy
ERCC1-XPFNER incision enzymeHigh expression → 3.2-fold resistance
TLR4DAMP receptorMutations → 2.4-month shorter PFS
STAT1IFNγ signaling mediatorActivation → 40% increased tumor cell killing
P2RX7ATP-gated ion channelLoss → Abolished DC cross-priming

Data derived from [5] [6] [8]

Properties

CAS Number

61825-94-3

Product Name

Oxaliplatin

IUPAC Name

[(1R,2R)-2-azanidylcyclohexyl]azanide;oxalic acid;platinum(2+)

Molecular Formula

C8H14N2O4Pt

Molecular Weight

397.29 g/mol

InChI

InChI=1S/C6H12N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-8H,1-4H2;(H,3,4)(H,5,6);/q-2;;+2/t5-,6-;;/m1../s1

InChI Key

DRMCATBEKSVAPL-BNTLRKBRSA-N

SMILES

C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[Pt+4]

Solubility

Soluble in water at 4 mg/mL and DMSO at 20 mg/mL; slightly soluble in methanol; insoluble in ethanol.

Synonyms

1,2 Diaminocyclohexane Platinum Oxalate
1,2-diaminocyclohexane platinum oxalate
1,2-diamminocyclohexane(trans-1)oxolatoplatinum(II)
ACT 078
ACT-078
ACT078
cis-oxalato-(trans-l)-1,2-diaminocyclohexane-platinum(II)
Eloxatin
Eloxatine
L-OHP cpd
oxalato-(1,2-cyclohexanediamine)platinum II
oxaliplatin
oxaliplatin, (SP-4-2-(1R-trans))-isomer
oxaliplatin, (SP-4-2-(1S-trans))-isomer
oxaliplatin, (SP-4-3-(cis))-isomer
oxaliplatine
Platinum(2+) ethanedioate (1R,2R)-1,2-cyclohexanediamine (1:1:1)
platinum(II)-1,2-cyclohexanediamine oxalate

Canonical SMILES

C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)O)O.[Pt+2]

Isomeric SMILES

C1CC[C@H]([C@@H](C1)[NH-])[NH-].C(=O)(C(=O)O)O.[Pt+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.